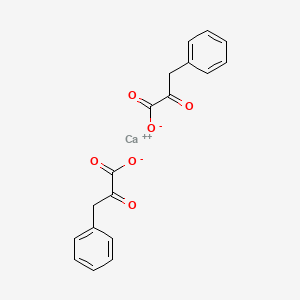

Calcium 2-oxo-3-phenylpropanoate

Description

The exact mass of the compound Calcium 2-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium 2-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium 2-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-06-9 (Parent) | |

| Record name | Calcium 2-oxo-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00199786 | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54865-40-6, 51828-93-4 | |

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium 2-oxo-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(3-phenylpyruvate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-OXO-3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9Q5UU79A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium 2-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Calcium 2-oxo-3-phenylpropanoate, a key intermediate in the pharmaceutical industry. This document details the prevalent synthetic methodologies, including the preparation of the requisite precursor, phenylpyruvic acid, and its subsequent conversion to the final calcium salt. Detailed experimental protocols, quantitative data on reaction yields and conditions, and visual representations of the synthetic workflows are presented to facilitate practical application in a laboratory setting. The information is curated to be a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.

Introduction

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a calcium salt of phenylpyruvic acid with the chemical formula C₁₈H₁₄CaO₆.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.[1][3] This guide explores the core synthetic routes for this compound, focusing on practical, reproducible methodologies.

The synthesis of Calcium 2-oxo-3-phenylpropanoate is typically a two-stage process:

-

Synthesis of Phenylpyruvic Acid: The essential precursor, 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid), is first synthesized.

-

Formation of the Calcium Salt: The purified phenylpyruvic acid is then reacted with a suitable calcium source to yield the final product.

This guide will delve into the specifics of each stage, providing detailed protocols and comparative data where available.

Synthesis of Phenylpyruvic Acid

The most common and well-documented laboratory-scale synthesis of phenylpyruvic acid involves the hydrolysis of α-acetaminocinnamic acid.

Hydrolysis of α-Acetaminocinnamic Acid

This method provides a reliable route to phenylpyruvic acid with good yields.

Reaction Scheme:

Caption: Hydrolysis of α-acetaminocinnamic acid to phenylpyruvic acid.

Experimental Protocol:

A detailed procedure for this hydrolysis is adapted from established organic synthesis protocols.

-

Materials:

-

α-Acetaminocinnamic acid

-

1 N Hydrochloric acid

-

Diethyl ether

-

Calcium chloride (for drying)

-

Potassium hydroxide (for drying)

-

Ice

-

-

Procedure:

-

In a 500-cc flask equipped with a reflux condenser, combine 10 grams (0.05 mole) of α-acetaminocinnamic acid and 200 cc of 1 N hydrochloric acid.

-

Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.

-

If any oily droplets separate during boiling, filter the hot solution to remove them.

-

Cool the filtrate in an ice bath to crystallize the phenylpyruvic acid. For increased yield, the solution can be left in a refrigerator for several days.

-

Collect the crystals by filtration using a Büchner funnel and wash with a small amount of ice-cold water.

-

Transfer the combined filtrate and washings to a separatory funnel and extract with four 50-cc portions of diethyl ether.

-

Combine the ether extracts and evaporate the solvent at room temperature, finishing in a vacuum desiccator.

-

Combine the residue from the ether extraction with the first crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 7.2–7.7 g (88–94%) | |

| Melting Point | 150–154 °C |

Synthesis of Calcium 2-oxo-3-phenylpropanoate

The final step in the synthesis is the conversion of phenylpyruvic acid to its calcium salt. The most common method is direct neutralization with a calcium base. Solvent-assisted and solid-state methods have also been described.

Direct Neutralization

This method involves the reaction of phenylpyruvic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in a suitable solvent.

Reaction Scheme:

Caption: Direct neutralization of phenylpyruvic acid.

Experimental Protocol (using Calcium Hydroxide):

This protocol is a generalized procedure based on common laboratory practices for salt formation.

-

Materials:

-

Phenylpyruvic acid

-

Calcium hydroxide

-

Ethanol or Water

-

Filter paper

-

-

Procedure:

-

Dissolve the synthesized phenylpyruvic acid in a suitable solvent such as water or ethanol.[1] The choice of solvent can influence the reaction rate and product purity.

-

In a separate vessel, prepare a slurry of calcium hydroxide in the same solvent.

-

Slowly add the calcium hydroxide slurry to the phenylpyruvic acid solution with constant stirring. The reaction is stoichiometric, requiring one mole of calcium hydroxide for every two moles of phenylpyruvic acid.

-

The mixture may be gently heated to facilitate the reaction and promote the precipitation of the calcium salt.[1]

-

Continue stirring for a period to ensure complete reaction. The formation of a white precipitate indicates the product.

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials or byproducts.

-

Dry the resulting white crystalline powder, which is Calcium 2-oxo-3-phenylpropanoate. For higher purity, recrystallization can be performed.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | 85–90% | [4] |

| Purity | >99% (pharmaceutical grade) | [1] |

Solvent-Assisted Synthesis

This method enhances yield and purity by utilizing a solvent system that facilitates the reaction between the calcium salt and the phenylpropanoic acid derivative.[4]

Experimental Workflow:

Caption: Workflow for solvent-assisted synthesis.

Experimental Protocol:

This protocol is based on a patented method for preparing calcium salts of α-ketocarboxylic acids.

-

Materials:

-

α-Ketocarboxylic acid (Phenylpyruvic acid)

-

Amine (e.g., triethylamine)

-

Solvent (e.g., methanol)

-

Calcium ion source (e.g., calcium chloride)

-

-

Procedure:

-

Prepare a solution of the amine in the chosen solvent.

-

Slowly add the phenylpyruvic acid to the amine solution while maintaining the temperature between 10°C and 25°C. This forms a soluble phenylpyruvic acid-amine salt in situ.

-

In a separate vessel, dissolve the calcium ion source in the solvent.

-

Add the solution of the in situ formed salt to the calcium ion solution over a period of about 30 minutes, keeping the temperature at 25°C.

-

After the addition is complete, stir the resulting slurry for an additional 30 minutes.

-

Isolate the precipitated calcium salt by filtration.

-

Wash the solid product with a fresh portion of the solvent.

-

Dry the product to remove residual solvent.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | 80–95% |

Solid-State Synthesis

This method involves the direct reaction of solid calcium compounds with powdered 2-oxo-3-phenylpropanoate under controlled temperature and pressure.[4] A specific example involves milling calcium hydroxide with the carboxylic acid.

Experimental Protocol (General):

-

Materials:

-

Phenylpyruvic acid (powdered)

-

Calcium hydroxide (powder)

-

-

Procedure:

-

Combine the powdered phenylpyruvic acid and calcium hydroxide in a mortar.

-

Mill the mixture for a specified time (e.g., 30 minutes) to facilitate the solid-state reaction.

-

The resulting mixture is then typically washed with a solvent in which the starting acid is soluble but the calcium salt is not (e.g., chloroform) to remove any excess unreacted acid.

-

The solid product is then dried at room temperature.

-

Alternative Synthesis Pathways

While the neutralization of phenylpyruvic acid is the most direct route, other methods for the synthesis of the precursor have been reported, which can be followed by conversion to the calcium salt.

-

From Benzaldehyde and Glycine Derivatives: Phenylpyruvic acid can be prepared by the condensation of benzaldehyde and glycine derivatives to form a phenylazlactone, which is then hydrolyzed.

-

Double Carbonylation of Benzyl Chloride: This industrial method involves the reaction of benzyl chloride with carbon monoxide in the presence of a cobalt carbonyl catalyst and a base like calcium hydroxide. This can directly yield the calcium salt of phenylpyruvic acid.

Conclusion

The synthesis of Calcium 2-oxo-3-phenylpropanoate is a well-established process with several viable pathways. The choice of method will depend on the desired scale of production, purity requirements, and available starting materials. The direct neutralization of phenylpyruvic acid, obtained from the hydrolysis of α-acetaminocinnamic acid, remains a highly efficient and reproducible method for laboratory-scale synthesis, offering high yields and purity. For larger-scale industrial production, methods such as the double carbonylation of benzyl chloride may be more economically viable. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important pharmaceutical intermediate.

References

Unveiling the Chemical Profile of Calcium 2-oxo-3-phenylpropanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Calcium 2-oxo-3-phenylpropanoate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document also delves into its role in key metabolic pathways, offering a valuable resource for those exploring its therapeutic potential.

Core Chemical and Physical Properties

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a white to off-white crystalline powder.[1][2] It is the calcium salt of 2-oxo-3-phenylpropanoic acid, an alpha-keto acid analog of the essential amino acid phenylalanine. The compound is stable under normal conditions and is soluble in water and ethanol, with slight solubility in DMSO.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄CaO₆ | [1][2] |

| Molecular Weight | 366.38 g/mol | [1][2] |

| IUPAC Name | calcium bis(2-oxo-3-phenylpropanoate) | |

| CAS Number | 51828-93-4 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 172°C (decomposes) | [3] |

| Solubility | Soluble in water and ethanol, slightly soluble in DMSO. | [1][3] |

Chemical Structure

The chemical structure of Calcium 2-oxo-3-phenylpropanoate consists of a calcium cation (Ca²⁺) ionically bonded to two molecules of 2-oxo-3-phenylpropanoate. Each anion features a phenyl group attached to a propanoate backbone with a ketone group at the alpha-carbon position.

Canonical SMILES: C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2]

Experimental Protocols: Synthesis of Calcium 2-oxo-3-phenylpropanoate

The primary method for synthesizing Calcium 2-oxo-3-phenylpropanoate is through the direct neutralization of 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) with a calcium base, such as calcium hydroxide.

Materials and Equipment

-

2-oxo-3-phenylpropanoic acid

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water or Ethanol

-

Reaction vessel with stirring capability

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

General Procedure

-

Dissolution of the Acid: Dissolve a known quantity of 2-oxo-3-phenylpropanoic acid in a suitable solvent, such as water or ethanol, in the reaction vessel. Gentle heating and stirring can be applied to facilitate dissolution.

-

Neutralization: Slowly add a stoichiometric amount of calcium hydroxide to the solution while continuously stirring. The reaction is a neutralization process where the acidic proton of the carboxylic acid reacts with the hydroxide ions from the calcium hydroxide. The reaction can be represented as: 2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O

-

pH Adjustment and Monitoring: Monitor the pH of the reaction mixture. The addition of calcium hydroxide should continue until the solution reaches a neutral pH (approximately 7.0).

-

Precipitation and Isolation: As the reaction proceeds, Calcium 2-oxo-3-phenylpropanoate will precipitate out of the solution, particularly if the reaction is cooled after neutralization. The precipitate is then collected by filtration.

-

Purification: The collected solid can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

-

Drying: The purified product is then dried in a drying oven at a moderate temperature to remove any residual solvent.

Note: This is a generalized protocol. The specific quantities of reagents, reaction time, and temperature may need to be optimized to improve yield and purity.

Signaling Pathways and Biological Relevance

Calcium 2-oxo-3-phenylpropanoate and its parent acid are key intermediates in the metabolism of phenylalanine. Its role is particularly significant in the context of certain metabolic disorders and their management.

Phenylalanine Metabolism

Under normal physiological conditions, the essential amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in individuals with phenylketonuria (PKU), a genetic disorder where this enzyme is deficient, phenylalanine is instead metabolized to 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid).

Caption: Phenylalanine metabolism pathways.

Role in Chronic Kidney Disease Management

Alpha-keto acids, including 2-oxo-3-phenylpropanoic acid, play a therapeutic role in the management of chronic kidney disease (CKD). In patients with CKD, a low-protein diet is often recommended to reduce the nitrogenous waste load on the kidneys. Supplementation with alpha-keto acid analogues, such as Calcium 2-oxo-3-phenylpropanoate, provides the carbon skeletons of essential amino acids. Through transamination in the body, these keto acids can be converted into their corresponding amino acids, thereby helping to maintain nutritional status while minimizing the intake of nitrogen. This can help in slowing the progression of CKD.

Caption: Role of alpha-keto acids in CKD.

This technical guide serves as a foundational resource for understanding the key chemical and biological aspects of Calcium 2-oxo-3-phenylpropanoate. Further research into its applications and mechanisms of action is ongoing and promises to yield valuable insights for the scientific and medical communities.

References

The Metabolic Journey of Calcium 2-Oxo-3-Phenylpropanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-oxo-3-phenylpropanoate, the calcium salt of phenylpyruvic acid (PPA), is a critical metabolite in the pathophysiology of Phenylketonuria (PKU). Understanding its in vivo metabolic fate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for developing therapeutic strategies for PKU and for assessing the compound's broader biological activities. This technical guide provides a comprehensive overview of the in vivo behavior of PPA, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways. Due to a scarcity of direct pharmacokinetic studies on PPA itself, this guide draws upon data from studies of PKU animal models where PPA concentrations are endogenously elevated, offering critical insights into its distribution and metabolic conversion.

Introduction

Phenylpyruvic acid (PPA) is an alpha-keto acid derived from the transamination of the essential amino acid phenylalanine. Under normal physiological conditions, PPA is a minor metabolite. However, in the genetic disorder Phenylketonuria (PKU), deficiency of the enzyme phenylalanine hydroxylase (PAH) leads to a massive accumulation of phenylalanine and its subsequent conversion to PPA and other metabolites.[1][2] These accumulating compounds are associated with the severe neurological damage characteristic of untreated PKU. This guide focuses on the in vivo disposition of PPA following its systemic appearance, providing a foundational understanding for researchers in metabolic diseases and drug development.

Metabolic Pathways

Once present in circulation, phenylpyruvic acid undergoes rapid metabolism through several key pathways, primarily reduction and oxidative decarboxylation.

-

Reduction to Phenyllactic Acid (PLA): PPA can be reversibly reduced to D-phenyllactic acid. This reaction is catalyzed by enzymes such as aromatic keto acid reductase and lactate dehydrogenase.[2]

-

Oxidative Decarboxylation to Phenylacetic Acid (PAA): PPA can be oxidatively decarboxylated to form phenylacetic acid. PAA is known for its characteristic "mousy" odor.[3]

-

Conjugation of Phenylacetic Acid: Phenylacetic acid is further metabolized, primarily in the liver and kidney, through conjugation with glutamine to form phenylacetylglutamine (PAG). PAG is a water-soluble compound that is efficiently eliminated.[4]

These pathways are crucial for the detoxification and elimination of excess phenylalanine metabolites.

Quantitative Data on In Vivo Distribution and Excretion

Table 1: Concentration of PPA and Metabolites in Brain Tissue of PKU Mouse Models

| Compound | Animal Model | Brain Concentration (nmol/g) | Reference |

| Phenylpyruvic Acid (PPA) | Pah-enu2 Mouse (PKU model) | 1.5 ± 0.2 | [5] |

| Phenyllactic Acid (PLA) | Pah-enu2 Mouse (PKU model) | 10.3 ± 1.2 | [5] |

| Phenylacetic Acid (PAA) | Pah-enu2 Mouse (PKU model) | 2.1 ± 0.3 | [5] |

| Phenylalanine (Phe) | Pah-enu2 Mouse (PKU model) | 1700 ± 150 | [6] |

Table 2: Concentration of PPA and Metabolites in Plasma/Serum

| Compound | Animal Model | Plasma/Serum Concentration | Reference |

| Phenylalanine (Phe) | Pah-enu2 Mouse (PKU model) | 1996 - 2544 µM | [7] |

| Phenylalanine (Phe) | Hyperphenylalaninemia Rat Model | > 0.870 mM | [8] |

| Phenylpyruvic Acid (PPA) | Normal Human Plasma | < 92 pmol/ml | [9] |

Table 3: Urinary Excretion of PPA Metabolites

| Compound | Species/Condition | Urinary Concentration / Excretion | Reference |

| Phenylpyruvic Acid | PKU Patients | Elevated (Fold Change: 6.853 vs. controls) | [10] |

| Phenylacetic Acid | PKU Patients | Significantly elevated vs. controls | [10] |

| Phenylacetylglutamine (PAG) | Non-BH4-responsive PKU Patients | 61.5 ± 23.7 µg/µmol Creatinine | [4] |

Detailed Experimental Protocols

While a specific, complete pharmacokinetic study protocol for Calcium 2-oxo-3-phenylpropanoate was not found, this section provides a representative, detailed methodology for an in vivo oral pharmacokinetic and tissue distribution study in rats, synthesized from established procedures for organic acids.[11][12][13]

Representative Protocol: Oral Pharmacokinetics and Tissue Distribution in Rats

This protocol describes a typical workflow for assessing the ADME of a test compound like PPA in a rodent model.

I. Animals and Housing:

-

Species: Male Sprague-Dawley rats.

-

Age: 8-10 weeks.

-

Housing: Housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

II. Dosing Solution Preparation:

-

Compound: Calcium 2-oxo-3-phenylpropanoate.

-

Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water is a common vehicle for oral suspensions.

-

Preparation: The compound is weighed and suspended in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 50 mg/kg dose at a 5 mL/kg volume). The suspension is vortexed thoroughly before each administration to ensure homogeneity.

III. Administration:

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.

-

Route: Oral gavage.

-

Procedure:

-

Weigh the animal to determine the precise dosing volume (typically 5-10 mL/kg).[13]

-

Use a sterile, ball-tipped stainless steel gavage needle appropriate for the size of the rat (e.g., 16-18 gauge).[14]

-

Restrain the rat securely and gently insert the gavage needle over the tongue into the esophagus and down to the stomach.

-

Administer the dosing solution slowly.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[15]

-

IV. Sample Collection:

-

Blood (for Plasma):

-

Collect approximately 200 µL of blood from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect samples into tubes containing K2EDTA as an anticoagulant.

-

Immediately place tubes on ice.

-

-

Tissues (for Distribution):

-

Use separate cohorts of animals for tissue collection at terminal time points (e.g., 1, 4, 8, 24 hours).

-

Euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse the circulatory system with ice-cold saline to remove blood from the organs.

-

Dissect target tissues (e.g., brain, liver, kidneys), rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

V. Sample Preparation for Analysis (LC-MS/MS):

-

Plasma:

-

Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

-

To 50 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an appropriate internal standard.[16][17]

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for injection.

-

-

Brain Tissue:

-

To a weighed portion of the frozen brain tissue, add a 3-4 fold volume of homogenization buffer (e.g., ice-cold phosphate-buffered saline).

-

Homogenize the tissue using a mechanical homogenizer until no visible particles remain, keeping the sample on ice.

-

Perform protein precipitation on the homogenate using the same procedure as for plasma.

-

VI. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is commonly used for its sensitivity and specificity in quantifying small molecules in complex biological matrices.[3]

-

Separation: A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is typical.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to detect and quantify the parent compound and its metabolites.

Conclusion

The in vivo metabolic fate of Calcium 2-oxo-3-phenylpropanoate is characterized by its rapid conversion into phenyllactic acid and phenylacetic acid, with the latter being further conjugated to phenylacetylglutamine for efficient urinary excretion. While classical pharmacokinetic data from direct administration studies are sparse, analysis of biological fluids and tissues from PKU animal models provides crucial quantitative insights, revealing the distribution of these metabolites in key tissues such as the brain. The methodologies presented herein offer a robust framework for researchers aiming to conduct further in vivo studies to elucidate the pharmacokinetics and biological impact of this important keto acid. A deeper understanding of PPA's ADME profile is essential for refining therapeutic approaches for Phenylketonuria and exploring its potential roles in other physiological contexts.

References

- 1. PKU is a reversible neurodegenerative process within the nigrostriatum that begins as early as 4 weeks of age in Pahenu2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. The effect of elevated plasma phenylalanine levels on protein synthesis rates in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.fsu.edu [research.fsu.edu]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. researchanimaltraining.com [researchanimaltraining.com]

- 16. LC/MS analysis of plasma samples from PPMI protocol v1 [protocols.io]

- 17. lcms.cz [lcms.cz]

The Role of Calcium 2-oxo-3-phenylpropanoate in Phenylketonuria (PKU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine (Phe). This leads to an accumulation of Phe and its neurotoxic metabolites, including phenylpyruvic acid (PPA), resulting in severe intellectual disability and other neurological problems if untreated. Current treatment strategies primarily revolve around a strict, lifelong phenylalanine-restricted diet, which presents significant challenges to patient adherence and quality of life. This technical guide explores the potential therapeutic role of Calcium 2-oxo-3-phenylpropanoate, the calcium salt of PPA, in the management of PKU. While direct clinical evidence is currently lacking, this document synthesizes the existing knowledge on the pathophysiology of PPA in PKU, the biochemical rationale for the therapeutic use of its alpha-keto acid analogue, and detailed experimental protocols to guide future research in this promising area. The central hypothesis is that by providing an exogenous source of PPA, the reversible transamination reaction can be shifted to favor the synthesis of phenylalanine from PPA, thereby acting as a "nitrogen-free" precursor and potentially reducing the net plasma phenylalanine concentration. This guide provides a comprehensive resource for researchers and drug development professionals interested in exploring alpha-keto acid-based therapies for PKU.

Introduction to Phenylketonuria (PKU) and the Role of Phenylpyruvic Acid

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH).[1] PAH is responsible for converting phenylalanine to tyrosine.[1] In individuals with PKU, deficient PAH activity leads to a buildup of phenylalanine in the blood and brain.[1] This excess phenylalanine is then shunted into an alternative metabolic pathway, leading to the formation of several metabolites, most notably phenylpyruvic acid (PPA).[2][3]

While PPA is a key diagnostic marker for PKU, it is also implicated in the pathophysiology of the disease. Elevated levels of PPA are known to contribute to oxidative stress and neurological damage.[4][5] Specifically, PPA has been shown to inhibit glucose-6-phosphate dehydrogenase, a critical enzyme in the pentose phosphate pathway responsible for producing NADPH, a key cellular antioxidant.[5] This inhibition can lead to a state of chronic oxidative stress in the brain of PKU patients.[6] Furthermore, PPA can interfere with pyruvate metabolism in the brain, potentially disrupting cellular energy production.[7]

Calcium 2-oxo-3-phenylpropanoate: Properties and Synthesis

Calcium 2-oxo-3-phenylpropanoate (also known as calcium phenylpyruvate) is the calcium salt of phenylpyruvic acid.[8] It is a white to off-white crystalline powder with the molecular formula C₁₈H₁₄CaO₆ and a molecular weight of 366.38 g/mol .[9] It is reported to have a purity of over 99% and is soluble in water.[8]

Synthesis of Calcium 2-oxo-3-phenylpropanoate

Several methods for the synthesis of Calcium 2-oxo-3-phenylpropanoate have been described, with the most common being direct neutralization and solvent-assisted synthesis.[6]

Direct Neutralization: This method involves the reaction of phenylpyruvic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in an aqueous solution.[6] The reaction can be represented as follows:

2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O[6]

This method is relatively straightforward but may require careful control of pH to minimize the formation of byproducts and achieve high purity.[6]

Solvent-Assisted Synthesis: In this approach, an organic solvent such as ethanol is used to facilitate the reaction between a calcium salt and phenylpyruvic acid.[6] The use of a solvent can improve the yield and purity of the final product.[6]

Characterization: The synthesized Calcium 2-oxo-3-phenylpropanoate can be characterized using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To confirm the elemental composition.

Therapeutic Rationale for Calcium 2-oxo-3-phenylpropanoate in PKU

The therapeutic potential of Calcium 2-oxo-3-phenylpropanoate in PKU is based on the principle of reversible transamination. The conversion of phenylalanine to phenylpyruvic acid is catalyzed by the enzyme phenylalanine transaminase (also known as phenylalanine-pyruvate aminotransferase).[10] This reaction is reversible, meaning that PPA can be converted back to phenylalanine by accepting an amino group from another amino acid, such as glutamate.[2][11]

The hypothesis is that by administering exogenous Calcium 2-oxo-3-phenylpropanoate, the equilibrium of this reaction can be shifted towards the formation of phenylalanine from PPA. This process would consume an amino group, effectively acting as a "nitrogen scavenger." In the context of a protein-restricted diet, where nitrogen intake is carefully controlled, this could lead to a net reduction in the overall nitrogen load and potentially lower plasma phenylalanine levels.[8] This approach is analogous to the use of other alpha-keto acids in the management of chronic kidney disease to reduce urea production.

It is important to note that this therapeutic strategy is currently theoretical and requires rigorous experimental validation.

Experimental Protocols for Preclinical Evaluation

To investigate the potential therapeutic efficacy of Calcium 2-oxo-3-phenylpropanoate in PKU, a series of preclinical studies using animal models are necessary. The following sections outline key experimental protocols.

Animal Model

The Pah-enu2 mouse model is a well-established and widely used model for PKU. These mice have a point mutation in the Pah gene that closely mimics the biochemical and neurological phenotype of human PKU, including hyperphenylalaninemia and elevated levels of PPA.[3][5]

Preparation and Administration of Calcium 2-oxo-3-phenylpropanoate

Preparation of Dosing Solution: Calcium 2-oxo-3-phenylpropanoate is soluble in water.[8] A stock solution can be prepared by dissolving the compound in sterile, deionized water to the desired concentration. The solution should be freshly prepared and protected from light.

Oral Administration (Gavage): Oral gavage is a standard method for precise oral administration of compounds to mice.[12][13]

-

Dosage: The appropriate dosage will need to be determined through dose-ranging studies.

-

Procedure:

-

Accurately weigh the mouse to calculate the correct volume of the dosing solution. The volume should not exceed 10 mL/kg body weight.[14]

-

Gently restrain the mouse.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12]

-

Insert the gavage needle into the esophagus and slowly administer the solution.[12]

-

Carefully monitor the animal for any signs of distress during and after the procedure.[7]

-

Assessment of Efficacy

4.3.1. Measurement of Phenylalanine and Phenylpyruvic Acid in Plasma

-

Sample Collection: Blood samples can be collected from the tail vein or via cardiac puncture at the end of the study. Plasma should be separated by centrifugation and stored at -80°C.

-

Analytical Method (HPLC): High-performance liquid chromatography (HPLC) is a standard method for the quantification of phenylalanine and its metabolites in biological fluids.[15][16][17]

-

Sample Preparation: Plasma proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant is then filtered before injection into the HPLC system.[18]

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][18]

-

Detection: Detection is usually performed using a UV detector at a wavelength of around 210-220 nm.[16]

-

4.3.2. Measurement of Neurotransmitter Levels in Brain Tissue

-

Tissue Collection: At the end of the study, mice are euthanized, and brain regions of interest (e.g., cortex, hippocampus, striatum) are rapidly dissected and frozen in liquid nitrogen.

-

Analytical Method (HPLC with Electrochemical Detection):

-

Sample Preparation: Brain tissue is homogenized in an appropriate buffer and centrifuged to remove cellular debris.[19]

-

Chromatographic Conditions: Similar to plasma analysis, a C18 column is used. The mobile phase composition is optimized for the separation of neurotransmitters.[19]

-

Detection: Electrochemical detection is a highly sensitive method for the detection of neurotransmitters like dopamine, serotonin, and their metabolites.[20]

-

4.3.3. Assessment of Oxidative Stress Markers in Brain Tissue

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures lipid peroxidation.

-

Glutathione (GSH) Assay: Measures the levels of the antioxidant glutathione.

-

Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.

-

Protein Carbonyl Assay: Measures protein oxidation.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for evaluating Calcium 2-oxo-3-phenylpropanoate in a PKU mouse model.

Signaling Pathways and Mechanisms of Action

Phenylalanine Transamination Pathway

The primary proposed mechanism of action for Calcium 2-oxo-3-phenylpropanoate is through its participation in the reversible phenylalanine transamination pathway.

Caption: Phenylalanine metabolism, highlighting the transamination pathway that is upregulated in PKU.

Potential Impact on Neurotransmitter Synthesis and Oxidative Stress

By potentially reducing brain phenylalanine levels, Calcium 2-oxo-3-phenylpropanoate could indirectly alleviate the downstream pathological effects of hyperphenylalaninemia. This includes the competitive inhibition of large neutral amino acid (LNAA) transport across the blood-brain barrier, which is crucial for the synthesis of neurotransmitters like dopamine and serotonin. Furthermore, a reduction in PPA levels could mitigate the inhibition of key enzymes involved in cellular energy metabolism and antioxidant defense.

Caption: Hypothesized downstream effects of Calcium 2-oxo-3-phenylpropanoate administration in PKU.

Quantitative Data Summary

As of the writing of this guide, there is a lack of direct quantitative data from preclinical or clinical studies evaluating the therapeutic efficacy of Calcium 2-oxo-3-phenylpropanoate in PKU. The following table summarizes the properties of the compound.

| Property | Value | Reference |

| Chemical Name | Calcium 2-oxo-3-phenylpropanoate | [8] |

| Synonyms | Calcium phenylpyruvate, α-Keto-phenylalanine calcium salt | [8][21] |

| CAS Number | 51828-93-4 | [8] |

| Molecular Formula | C₁₈H₁₄CaO₆ | [9] |

| Molecular Weight | 366.38 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | >99% | [8] |

| Solubility | Soluble in water | [8] |

Conclusion and Future Directions

Calcium 2-oxo-3-phenylpropanoate presents a novel and theoretically sound therapeutic approach for the management of Phenylketonuria. By leveraging the reversible nature of the phenylalanine transaminase enzyme, this compound has the potential to act as a nitrogen-free precursor to phenylalanine, thereby reducing the overall phenylalanine burden in patients. However, it is crucial to emphasize that this is a nascent area of research, and extensive preclinical and clinical investigations are required to validate this hypothesis.

Future research should focus on:

-

In vivo efficacy studies: Utilizing the Pah-enu2 mouse model to determine the effect of Calcium 2-oxo-3-phenylpropanoate on plasma and brain phenylalanine levels.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Safety and toxicology studies: To establish a safe dosage range for potential clinical trials.

-

Long-term studies: To evaluate the chronic effects on neurological function, oxidative stress, and overall health in PKU animal models.

The detailed experimental protocols and theoretical framework provided in this guide are intended to serve as a valuable resource for the scientific community to embark on these critical next steps. The development of an effective alpha-keto acid therapy could represent a significant advancement in the treatment of PKU, offering a much-needed alternative or adjunct to the current standard of care.

References

- 1. Calcium 2-oxo-3-phenylpropanoate | 51828-93-4 | Benchchem [benchchem.com]

- 2. Engineering Organoids for in vitro Modeling of Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. Buy Calcium 2-oxo-3-phenylpropanoate (EVT-336063) | 51828-93-4 [evitachem.com]

- 7. instechlabs.com [instechlabs.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalanine(histidine) transaminase - Wikipedia [en.wikipedia.org]

- 11. Voluntary Exercise Prevents Oxidative Stress in the Brain of Phenylketonuria Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.fsu.edu [research.fsu.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. helixchrom.com [helixchrom.com]

- 16. researchgate.net [researchgate.net]

- 17. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 21. clearsynth.com [clearsynth.com]

Calcium 2-oxo-3-phenylpropanoate: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is an organic salt that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As the calcium salt of phenylpyruvic acid, it serves as a key intermediate and precursor in the synthesis of a variety of valuable organic molecules, most notably the essential amino acid L-phenylalanine and its derivatives. Its bifunctional nature, possessing both a carboxylate and a keto group, allows for a range of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Calcium 2-oxo-3-phenylpropanoate as a precursor in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

Calcium 2-oxo-3-phenylpropanoate is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51828-93-4 | [1] |

| Molecular Formula | C₁₈H₁₄CaO₆ | [2] |

| Molecular Weight | 366.38 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 172°C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

Table 1: Representative ¹H NMR Spectral Data for the Phenylpyruvate Anion (Data based on experimental spectra of the parent acid, phenylpyruvic acid)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.18 - 7.75 | Multiplet | Aromatic protons (C₆H₅-) |

| 6.38 | Singlet | Enol proton (=CH-) |

| 4.12 | Singlet | Methylene protons (-CH₂-) |

Table 2: Key IR Absorption Bands for Phenylpyruvic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O stretch (ketone and carboxylic acid) |

| 3000-2500 | O-H stretch (carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

Experimental Protocols

Synthesis of Phenylpyruvic Acid (Precursor)

The most common precursor for the synthesis of Calcium 2-oxo-3-phenylpropanoate is phenylpyruvic acid. A reliable method for its preparation is the hydrolysis of α-acetaminocinnamic acid.

Reaction:

α-Acetaminocinnamic acid + H₂O --(HCl, Δ)--> Phenylpyruvic acid + Acetic acid + NH₄Cl

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.

-

Heat the mixture to boiling and maintain reflux for 3 hours.

-

If any oily droplets separate, filter the hot solution.

-

Allow the filtrate to cool to room temperature, and then place it in a refrigerator for several hours to facilitate crystallization.

-

Collect the crystals of phenylpyruvic acid by vacuum filtration on a Büchner funnel and wash with a small amount of ice-cold water.

-

Extract the combined filtrate and washings with four 50-mL portions of ether.

-

Evaporate the ether from the combined extracts at room temperature, and finally in a vacuum desiccator.

-

Combine the residue from the ether extract with the first crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.

Yield: 7.2–7.7 g (88–94%)

Synthesis of Calcium 2-oxo-3-phenylpropanoate

The synthesis of the calcium salt is typically achieved through a direct neutralization reaction between phenylpyruvic acid and a calcium base.

Reaction:

2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O

Procedure:

-

Dissolve 10.0 g (0.061 mol) of phenylpyruvic acid in 100 mL of ethanol in a 250-mL beaker with stirring.

-

In a separate beaker, prepare a suspension of 2.26 g (0.0305 mol) of calcium hydroxide in 50 mL of water.

-

Slowly add the calcium hydroxide suspension to the ethanolic solution of phenylpyruvic acid with continuous stirring.

-

A white precipitate of Calcium 2-oxo-3-phenylpropanoate will form.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with two 20-mL portions of ethanol followed by two 20-mL portions of diethyl ether.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

Yield: Approximately 85-90%.

Application in Synthesis: Reductive Amination to DL-Phenylalanine

Calcium 2-oxo-3-phenylpropanoate is a valuable precursor for the synthesis of phenylalanine via reductive amination.

Reaction:

Ca(C₉H₇O₃)₂ + 2 NH₃ + 2 H₂ --(Pd/C)--> 2 C₉H₁₁NO₂ + Ca(OH)₂

Procedure:

-

In a high-pressure reactor, suspend 5.0 g of Calcium 2-oxo-3-phenylpropanoate and 0.5 g of 5% Pd/C catalyst in 100 mL of aqueous ammonia (28%).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 1.0 MPa.

-

Heat the mixture to 55°C and stir vigorously for 3 hours.

-

After cooling to room temperature, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with 6 M HCl to a pH of approximately 6 to precipitate the DL-phenylalanine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Yield: >95%

Role in Biological Pathways and Signaling

Phenylpyruvic acid, the conjugate acid of the 2-oxo-3-phenylpropanoate anion, is a key metabolite in the phenylalanine metabolic pathway. In healthy individuals, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in the genetic disorder phenylketonuria (PKU), this enzyme is deficient, leading to the accumulation of phenylalanine and its subsequent transamination to phenylpyruvic acid.[4] The buildup of phenylpyruvic acid and its metabolites is neurotoxic and leads to the severe symptoms associated with untreated PKU.

Recent research has also implicated phenylpyruvate in inflammatory signaling pathways. It has been shown to enhance the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. The proposed mechanism involves phenylpyruvate entering macrophages and promoting the stability of the NLRP3 protein, leading to a persistent pro-inflammatory state.[5]

Conclusion

Calcium 2-oxo-3-phenylpropanoate is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis from phenylpyruvic acid and its efficient conversion to L-phenylalanine and other derivatives make it an important compound for the pharmaceutical and nutraceutical industries. The connection of its parent acid to significant biological pathways, such as phenylalanine metabolism and inflammatory signaling, underscores its relevance in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- 1. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]

- 2. Buy Calcium 2-oxo-3-phenylpropanoate (EVT-336063) | 51828-93-4 [evitachem.com]

- 3. Factory Supply Raw Material 51828-93-4 Calcium Phenylpyruvate - 51828-93-4 and Calcium Phenylpyruvate [jlpharms.en.made-in-china.com]

- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Calcium 2-oxo-3-phenylpropanoate (Calcium Phenylpyruvate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-oxo-3-phenylpropanoate, commonly known as calcium phenylpyruvate, is a chemical compound of significant interest in the pharmaceutical and biotechnology sectors. As a stable salt of phenylpyruvic acid, it serves as a key intermediate in various synthetic pathways and exhibits notable biological activities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its role in biological systems, with a particular focus on its application in the management of chronic kidney disease (CKD). Detailed experimental protocols for its synthesis and in vitro analysis are provided, alongside visualizations of its metabolic context and proposed mechanism of action.

Nomenclature and Synonyms

Calcium 2-oxo-3-phenylpropanoate is known by a variety of names in scientific literature and commercial databases. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

-

ALPHA-KETOPHENYLALANINE CALCIUM SALT[1]

-

Calcium alpha-keto-beta-phenylpropionate[1]

-

Benzenepropanoic acid, α-oxo-, calcium salt[9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Calcium 2-oxo-3-phenylpropanoate is presented in Table 1. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 51828-93-4 | [1][2][8][9][10] |

| Molecular Formula | C₁₈H₁₄CaO₆ | [1][2][8][9][10] |

| Molecular Weight | 366.38 g/mol | [1][2][8][9][10] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Purity | >99% | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Melting Point | 172°C (decomposes) | [4] |

| Stability | Stable under normal conditions, resistant to moisture and high temperatures. Hygroscopic. | [1][4][11] |

| IUPAC Name | calcium bis(2-oxo-3-phenylpropanoate) | [9] |

| InChI Key | BKMMOJVSLBZNTK-UHFFFAOYSA-L | [9][10] |

| SMILES | C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | [9][10] |

Biological Significance and Applications

Calcium 2-oxo-3-phenylpropanoate is a component of α-keto acid formulations used in the management of chronic kidney disease (CKD).[5][12] In patients with CKD, supplementation with essential amino acid analogues, such as calcium phenylpyruvate, in conjunction with a low-protein diet, has been shown to mitigate the progression of renal damage.[8][9][10][13][14] The primary mechanism involves providing the carbon skeleton of the essential amino acid phenylalanine, which can be transaminated in the body to form phenylalanine, thereby reducing the nitrogen load and the production of uremic toxins.[1]

Furthermore, this compound is investigated for its potential role in managing phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[14]

Experimental Protocols

Synthesis of Phenylpyruvic Acid (Precursor)

This protocol is adapted from the well-established hydrolysis of α-acetaminocinnamic acid.[4][15]

Materials:

-

α-Acetaminocinnamic acid

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous calcium chloride

-

Anhydrous potassium hydroxide

-

500-mL round-bottom flask with a reflux condenser

-

Büchner funnel and filter flask

-

Separatory funnel

-

Vacuum desiccator

Procedure:

-

In the 500-mL round-bottom flask, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.

-

Heat the mixture to boiling and maintain reflux for 3 hours to complete the hydrolysis.

-

If any oily droplets separate, filter the hot solution to remove them.

-

Allow the filtrate to cool to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.

-

Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.

-

Transfer the combined filtrate and washings to a separatory funnel and extract with four 50-mL portions of diethyl ether.

-

Combine the ether extracts and evaporate the solvent at room temperature, finishing in a vacuum desiccator.

-

Combine the residue from the ether extract with the initial crop of crystals and dry the final product in a vacuum desiccator over anhydrous calcium chloride and potassium hydroxide. The expected yield is 7.2–7.7 g (88–94%).

Synthesis of Calcium 2-oxo-3-phenylpropanoate

This protocol describes the direct synthesis from phenylpyruvic acid and calcium hydroxide.

Materials:

-

Phenylpyruvic acid (synthesized as per protocol 4.1 or obtained commercially)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Ethanol (optional, as a solvent)

-

Reaction vessel with a stirrer and heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a known molar amount of phenylpyruvic acid in a suitable volume of deionized water or a water/ethanol mixture in the reaction vessel. Phenylpyruvic acid has limited water solubility, so gentle heating may be required.

-

In a separate container, prepare a stoichiometric amount of calcium hydroxide (a 2:1 molar ratio of phenylpyruvic acid to calcium hydroxide is required).

-

Slowly add the calcium hydroxide to the phenylpyruvic acid solution while stirring continuously.

-

Heat the reaction mixture to approximately 60-80°C and maintain stirring for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate of calcium phenylpyruvate should be observed.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.

-

Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.

In Vitro Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of Calcium 2-oxo-3-phenylpropanoate on a relevant cell line (e.g., human kidney proximal tubule epithelial cells, HK-2).

Materials:

-

HK-2 cell line

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

-

Calcium 2-oxo-3-phenylpropanoate

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Calcium 2-oxo-3-phenylpropanoate in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Phenylalanine Metabolism

Calcium 2-oxo-3-phenylpropanoate is an intermediate in the metabolism of the essential amino acid phenylalanine. The following diagram illustrates the central role of phenylpyruvate in this pathway.

Proposed Mechanism in Chronic Kidney Disease

In CKD, impaired renal function leads to the accumulation of nitrogenous waste products. A very low protein diet supplemented with keto-analogues, including calcium phenylpyruvate, is a therapeutic strategy to reduce this burden. The proposed mechanism involves the utilization of excess nitrogen for the transamination of the keto-analogue into its corresponding amino acid, thereby reducing urea synthesis. Furthermore, the administration of a calcium salt may influence mineral metabolism, which is often dysregulated in CKD. One key player in this dysregulation is Fibroblast Growth Factor 23 (FGF23). Elevated FGF23 levels in CKD contribute to secondary hyperparathyroidism and cardiovascular complications. While the direct effect of calcium phenylpyruvate on FGF23 signaling is an area of active research, providing a calcium source could modulate the complex interplay between calcium, phosphate, and FGF23.

Conclusion

Calcium 2-oxo-3-phenylpropanoate is a multifaceted compound with established applications in the management of metabolic disorders, particularly chronic kidney disease. Its well-defined chemical properties and synthesis routes make it a valuable tool for both clinical and research purposes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals in the field to further explore and utilize this compound in drug development and scientific investigation. Further research into its precise interactions with signaling pathways, such as the FGF23 axis, will undoubtedly uncover new therapeutic potentials.

References

- 1. CA2012979A1 - Process for the sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0195530A2 - Process for the preparation of phenyl pyruvic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]

- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 7. 0 [simsonpharma.com]

- 8. pafmj.org [pafmj.org]

- 9. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]

- 11. Cytosolic Ca2+ shifts as early markers of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0422162A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

An In-Depth Technical Guide to the Mechanism of Action of Calcium 2-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-oxo-3-phenylpropanoate, a key component of α-keto acid formulations for chronic kidney disease, is increasingly recognized for its immunomodulatory activities. This technical guide provides a comprehensive overview of the core mechanism of action of its active moiety, 2-oxo-3-phenylpropanoate (phenylpyruvate). Phenylpyruvate has been identified as a signaling molecule that directly engages with and modulates the NLRP3 inflammasome pathway, a critical component of the innate immune system. This document details the molecular interactions, signaling cascades, and cellular consequences of phenylpyruvate activity, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the compound's mechanism of action, facilitating further investigation and therapeutic development.

Core Mechanism of Action: NLRP3 Inflammasome Activation

The primary mechanism of action of 2-oxo-3-phenylpropanoate (phenylpyruvate) involves the potentiation of the NLRP3 inflammasome in macrophages. This leads to a pro-inflammatory response, which has been particularly implicated in the context of impaired wound healing in diabetic conditions. The central signaling pathway involves the direct interaction of phenylpyruvate with Palmitoyl-protein thioesterase 1 (PPT1), leading to the hyperpalmitoylation and subsequent activation of the NLRP3 inflammasome.

Cellular Uptake of Phenylpyruvate

Phenylpyruvate is transported into macrophages via the scavenger receptor CD36.[1] This uptake is a critical initiating step for its intracellular activity.

Direct Inhibition of Palmitoyl-protein Thioesterase 1 (PPT1)

Once inside the macrophage, phenylpyruvate directly binds to and inhibits the enzymatic activity of Palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a depalmitoylating enzyme responsible for removing palmitate groups from proteins. The interaction between phenylpyruvate and PPT1 has been quantified, providing a measure of its binding affinity.

Hyperpalmitoylation and Stabilization of NLRP3

The inhibition of PPT1 by phenylpyruvate leads to an increase in the palmitoylation of the NLRP3 protein.[1] S-palmitoylation is a reversible post-translational modification that can affect protein stability and localization. Increased NLRP3 palmitoylation enhances the stability of the NLRP3 protein, protecting it from lysosomal degradation.[1]

NLRP3 Inflammasome Assembly and Activation

The stabilized, hyperpalmitoylated NLRP3 is primed for activation. Upon receiving a secondary stimulus (e.g., from damage-associated molecular patterns), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the NLRP3 inflammasome complex. This complex facilitates the auto-cleavage and activation of caspase-1.

Pro-inflammatory Cytokine Release and Macrophage Polarization

Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. The release of these potent pro-inflammatory cytokines, particularly IL-1β, promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1] This sustained pro-inflammatory state can contribute to pathological inflammation.

Signaling Pathway Diagram

Caption: Phenylpyruvate signaling pathway in macrophages.

Quantitative Data

| Parameter | Value | Method | Target | Source |

| Dissociation Constant (Kd) | 863.09 μM | Microscale Thermophoresis (MST) | Phenylpyruvate and PPT1 protein | [1] |

Experimental Protocols

In Vitro Macrophage Polarization

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes, which can be adapted to study the effects of Calcium 2-oxo-3-phenylpropanoate.

Workflow Diagram

References

The Biological Activity of Calcium 2-oxo-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a compound of significant interest in biomedical research and drug development. Its biological activity is multifaceted, stemming from its dual nature as a source of calcium ions and a metabolic intermediate of phenylalanine. This technical guide provides an in-depth exploration of the compound's known biological effects, with a focus on its enzymatic interactions, role in inflammatory signaling, and therapeutic potential in metabolic disorders such as Phenylketonuria (PKU) and Chronic Kidney Disease (CKD). Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development.

Introduction

Calcium 2-oxo-3-phenylpropanoate is the calcium salt of phenylpyruvic acid. Phenylpyruvic acid is a keto acid that is formed from the transamination of the essential amino acid phenylalanine. Under normal physiological conditions, phenylalanine is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase. However, in the genetic disorder Phenylketonuria (PKU), a deficiency in this enzyme leads to the accumulation of phenylalanine and its subsequent conversion to phenylpyruvic acid.[1] This accumulation is associated with severe neurological damage.[2][3]

Beyond its role in PKU, the biological activities of both the phenylpyruvate moiety and the calcium ion are of considerable interest. Phenylpyruvate has been shown to modulate the activity of several key metabolic enzymes and to play a role in inflammatory processes.[2][4] Calcium is a ubiquitous second messenger involved in a vast array of cellular signaling pathways.[5] As a therapeutic agent, calcium 2-oxo-3-phenylpropanoate is utilized in formulations for the management of Chronic Kidney Disease (CKD), where it can help to reduce nitrogen waste products.[6][7]

This guide will systematically review the current understanding of the biological activity of calcium 2-oxo-3-phenylpropanoate, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the implicated signaling pathways.

Chemical Properties

-

IUPAC Name: calcium bis(2-oxo-3-phenylpropanoate)[8]

-

Synonyms: Calcium phenylpyruvate, CALCIUM ALPHA-KETO-BETA-PHENYLPROPIONATE, ALPHA-KETOPHENYLALANINE CALCIUM SALT[6][9]

-

CAS Number: 51828-93-4[9]

-

Molecular Formula: C18H14CaO6[9]

-

Molecular Weight: 366.38 g/mol [9]

-

Appearance: White crystalline powder[9]

-

Solubility: Soluble in water and ethanol[9]

Biological Activities and Therapeutic Potential

The biological effects of calcium 2-oxo-3-phenylpropanoate can be broadly categorized based on the actions of its constituent parts: phenylpyruvate and calcium.

Role in Phenylketonuria (PKU)

In PKU, the accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, is toxic to the central nervous system.[4] Calcium 2-oxo-3-phenylpropanoate is investigated as a potential therapeutic for PKU due to its role as a nitrogen-free precursor to phenylalanine.[4] Through transamination, phenylpyruvate can be converted back to phenylalanine, which could potentially bypass the deficient phenylalanine hydroxylase enzyme and allow for the synthesis of this essential amino acid.[4] This process has a nitrogen-sparing effect, as the nitrogen from other amino acids can be recycled.[4]

Application in Chronic Kidney Disease (CKD)

Alpha-keto acid supplementation, which often includes calcium 2-oxo-3-phenylpropanoate, is a therapeutic strategy for patients with CKD.[4][6] The rationale is to reduce the accumulation of nitrogenous waste products while providing the carbon skeletons for the synthesis of essential amino acids.[4] By providing the alpha-keto acid analogue of phenylalanine, the body can synthesize phenylalanine through transamination, thereby reducing the need for dietary protein intake and lessening the metabolic burden on the kidneys.[6]

Enzyme Inhibition

Phenylpyruvate has been demonstrated to inhibit several key metabolic enzymes. This inhibitory action is a proposed mechanism for the neurological damage observed in untreated PKU.[4]

| Enzyme | Organism/Tissue | Type of Inhibition | Inhibitor | Key Findings | Reference(s) |

| Pyruvate Carboxylase | Rat Brain Mitochondria | Mixed-type | Phenylpyruvate | Inhibition is dependent on pyruvate concentration. The Km for pyruvate is approximately 0.2 mM. | [9][10] |

| Pyruvate Kinase | Rat Brain Cortex | Competitive | Phenylpyruvate | Competes with the enzyme substrates ADP and phosphoenolpyruvate. | [8] |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rat Brain Homogenates | - | Phenylpyruvic Acid | Significantly reduces G6PD activity at concentrations of 0.2, 0.6, and 1.2 mM. | [11][12] |

| ATP Diphosphohydrolase | Rat Brain Cortex Synaptosomes | Competitive | Phenylpyruvate | Competitively inhibits nucleotide hydrolysis. | [13] |

| Arylamine Acetyltransferase (coupling enzyme) | Pigeon Liver | Competitive | Phenylpyruvate | Ki of 100μM. | [14] |

Inflammation and Immunology

Recent studies have implicated phenylpyruvate in the modulation of inflammatory responses, particularly through the activation of the NLRP3 inflammasome in macrophages.[4][15]